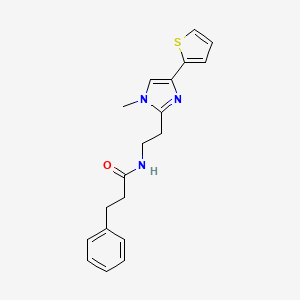

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide

CAS No.: 1396812-77-3

Cat. No.: VC4593856

Molecular Formula: C19H21N3OS

Molecular Weight: 339.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396812-77-3 |

|---|---|

| Molecular Formula | C19H21N3OS |

| Molecular Weight | 339.46 |

| IUPAC Name | N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-3-phenylpropanamide |

| Standard InChI | InChI=1S/C19H21N3OS/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3,(H,20,23) |

| Standard InChI Key | IOUFBPXRMDKKNQ-UHFFFAOYSA-N |

| SMILES | CN1C=C(N=C1CCNC(=O)CCC2=CC=CC=C2)C3=CC=CS3 |

Introduction

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring, a thiophene moiety, and a phenylpropanamide backbone. This structural diversity suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. Common methods include:

-

Condensation Reactions: Forming amide bonds between the imidazole derivative and the phenylpropanoic acid.

-

Substitution Reactions: Incorporating the thiophene moiety into the imidazole ring.

-

Coupling Reactions: Utilizing catalysts like palladium or copper to facilitate the formation of carbon-carbon or carbon-nitrogen bonds.

| Synthetic Step | Reaction Type | Conditions |

|---|---|---|

| Imidazole Formation | Condensation | High Temperature, Acidic Conditions |

| Thiophene Coupling | Substitution | Palladium Catalyst, Basic Conditions |

| Amide Bond Formation | Condensation | EDCI/HOBT, DMF Solvent |

Potential Applications

Given its structural complexity, N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide may exhibit diverse biological activities, including:

-

Antimicrobial Activity: The imidazole and thiophene rings could interact with bacterial or fungal targets.

-

Anticancer Activity: Potential for inhibiting specific enzymes or receptors involved in cancer cell proliferation.

-

Anti-inflammatory Activity: Modulation of inflammatory pathways through interaction with enzymes like 5-lipoxygenase.

| Potential Application | Mechanism of Action |

|---|---|

| Antimicrobial | Interaction with microbial targets |

| Anticancer | Inhibition of cancer-related enzymes/receptors |

| Anti-inflammatory | Modulation of inflammatory pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume